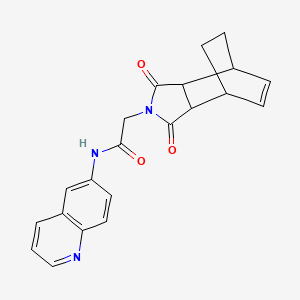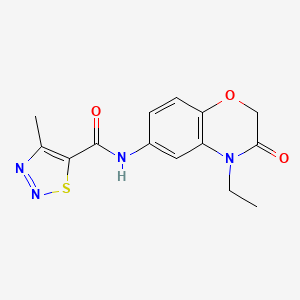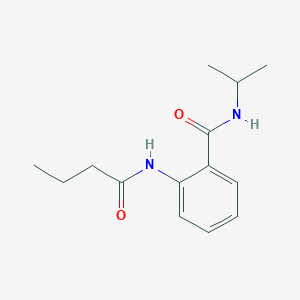![molecular formula C23H22ClN3O3 B4509953 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4509953.png)
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone often involves complex reactions that result in multiple stereoisomers due to asymmetric centers within the molecule. For instance, Howson et al. (1988) described the synthesis of a closely related compound, demonstrating the intricate steps required to achieve specific stereoisomers and their subsequent pharmacological profiles (Howson, W., et al., 1988).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including the title compound, showcases a diversity of interactions and conformational behaviors. Revathi et al. (2015) provided insight into the crystal structure of a derivative, highlighting the orientation and hydrogen bonding that influence the compound's stability and reactivity (Revathi, B., et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyridazinone derivatives are varied and can lead to numerous bioactive molecules. Mustafa et al. (1964) explored reactions with 1(2H)-phthalazinones and related compounds, elucidating pathways to achieve different functionalized derivatives (Mustafa, A., et al., 1964).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds. The research by Revathi et al. (2015) on crystal structures provides valuable data on the physical characteristics that define the stability and form of these compounds in solid state (Revathi, B., et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for cycloadditions, and formation of novel derivatives, are key to harnessing the therapeutic potential of pyridazinone derivatives. Kozminykh et al. (2007) discussed the reaction of furan-3(2H)-ones with hydrazides, leading to pyridazinones, highlighting the compound's versatility in chemical synthesis (Kozminykh, V., et al., 2007).
properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-19-8-6-18(7-9-19)23(30)12-14-26(15-13-23)22(29)16-27-21(28)11-10-20(25-27)17-4-2-1-3-5-17/h1-11,30H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFVXUSZLLDKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1H-indol-5-yl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B4509872.png)
![1-(2-pyridinyl)-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B4509874.png)
![1-methyl-5-oxo-2-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4509881.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4509888.png)
![1-[(5-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4509891.png)

![N-(2-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509902.png)
![6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol](/img/structure/B4509915.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4509916.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509925.png)

![3-{3-[4-(2,4-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B4509941.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4509942.png)
